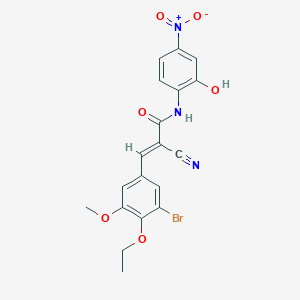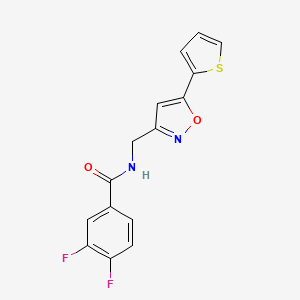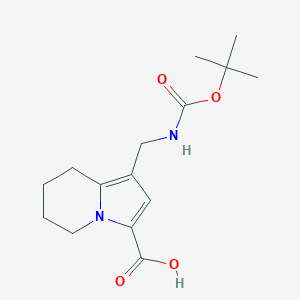![molecular formula C22H13ClF2N2O2 B2436349 (2Z)-N-(4-chlorophenyl)-2-[(3,4-difluorophenyl)imino]-2H-chromene-3-carboxamide CAS No. 1327170-54-6](/img/structure/B2436349.png)
(2Z)-N-(4-chlorophenyl)-2-[(3,4-difluorophenyl)imino]-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-N-(4-chlorophenyl)-2-[(3,4-difluorophenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are used in various pharmaceutical applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(4-chlorophenyl)-2-[(3,4-difluorophenyl)imino]-2H-chromene-3-carboxamide typically involves a multi-step process:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.
Introduction of the 4-chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chloroaniline.
Formation of the Imino Group: The imino group is formed by reacting the intermediate with 3,4-difluorobenzaldehyde under reflux conditions in the presence of a suitable catalyst.
Final Coupling Reaction: The final step involves coupling the intermediate with a carboxamide derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Chemistry
In chemistry, (2Z)-N-(4-chlorophenyl)-2-[(3,4-difluorophenyl)imino]-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.
Medicine
In medicine, the compound is investigated for its potential anti-inflammatory and anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cells and reduce inflammation by modulating specific biochemical pathways.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.
作用機序
The mechanism of action of (2Z)-N-(4-chlorophenyl)-2-[(3,4-difluorophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In cancer cells, it may induce apoptosis by interfering with cell signaling pathways that regulate cell growth and survival.
類似化合物との比較
Similar Compounds
(2Z)-N-(4-chlorophenyl)-2-[(3,4-difluorophenyl)imino]-2H-chromene-3-carboxamide: shares structural similarities with other chromene derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both 4-chlorophenyl and 3,4-difluorophenyl groups enhances its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development.
特性
IUPAC Name |
N-(4-chlorophenyl)-2-(3,4-difluorophenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClF2N2O2/c23-14-5-7-15(8-6-14)26-21(28)17-11-13-3-1-2-4-20(13)29-22(17)27-16-9-10-18(24)19(25)12-16/h1-12H,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEJKGWQIWIATD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=CC(=C(C=C3)F)F)O2)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2436266.png)
![tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2436270.png)
![{[(2S,4S)-4-fluoro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B2436271.png)
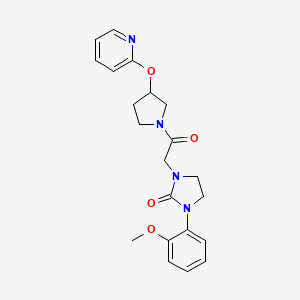
![(4-((4-Methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-(methylthio)phenyl)methanone](/img/structure/B2436275.png)
![4-methyl-4,5-dihydrobenzo[f][1,2,4]thiadiazepin-3(2H)-one 1,1-dioxide](/img/structure/B2436277.png)
![2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-isopropylacetamide](/img/structure/B2436278.png)
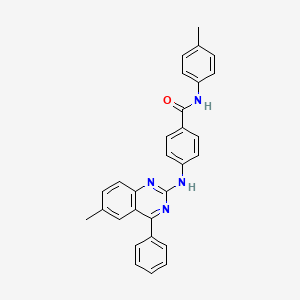
![(E)-4-(Dimethylamino)-N-[(3-hydroxy-1-azabicyclo[2.2.2]octan-3-yl)methyl]but-2-enamide](/img/structure/B2436283.png)
![N-(1-cyanocycloheptyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}acetamide](/img/structure/B2436284.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2436286.png)
